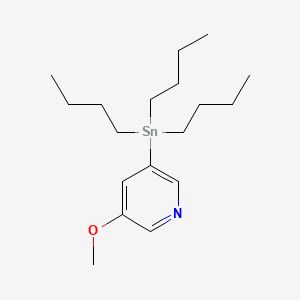

5-Methoxy-3-(tributylstannyl)pyridine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography or recrystallization .

Analyse Des Réactions Chimiques

5-Methoxy-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Stille cross-coupling reactions, where the tributyltin group is replaced by a different substituent.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridine ring can undergo reduction reactions.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like potassium permanganate for oxidation.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-Methoxy-3-(tributylstannyl)pyridine is widely used in scientific research, particularly in:

Mécanisme D'action

The mechanism of action of 5-Methoxy-3-(tributylstannyl)pyridine depends on its application. In Stille coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of a new carbon-carbon bond . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparaison Avec Des Composés Similaires

5-Methoxy-3-(tributylstannyl)pyridine can be compared with other stannylated pyridines, such as 5-Methyl-2-(tributylstannyl)pyridine . While both compounds are used in Stille coupling reactions, this compound has a methoxy group that can provide additional reactivity and selectivity . Other similar compounds include 3-(tributylstannyl)pyridine and 2-(tributylstannyl)pyridine .

Activité Biologique

5-Methoxy-3-(tributylstannyl)pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group and a tributylstannyl moiety attached to a pyridine ring. The synthesis typically involves stannylation reactions, where the tributylstannyl group is introduced to the pyridine derivative through nucleophilic substitution methods.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Pyridine | Pyridine |

| Methoxy Group | -OCH₃ |

| Tributylstannyl Group | -SnBu₃ |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Properties

Research indicates that compounds containing tributylstannyl groups exhibit notable anticancer activity. For instance, studies have shown that derivatives of tributylstannyl pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- Study Design : In vitro assays were conducted on human cancer cell lines (e.g., breast cancer SKBr3 cells).

- Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against cancer cells. This activity was attributed to the disruption of cellular signaling pathways involved in growth and survival.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : It has been shown to interact with G protein-coupled receptors (GPCRs), specifically GPR30, which is implicated in estrogen signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress.

- Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. However, this property can also lead to challenges regarding solubility and metabolic stability.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity | High |

| Bioavailability | Moderate to High |

| Metabolic Stability | Variable; influenced by substitution patterns |

Toxicity and Safety Profile

While the biological activities are promising, the toxicity profile must also be considered. Preliminary studies indicate that this compound exhibits cytotoxic effects at higher concentrations. Proper safety assessments are necessary before clinical application.

Propriétés

IUPAC Name |

tributyl-(5-methoxypyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVKQYWOEUQEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656783 | |

| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-74-4 | |

| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.